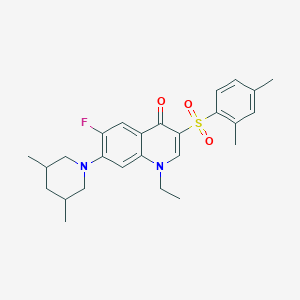
3-((2,4-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-((2,4-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and potential for interaction with various biological targets. The presence of a sulfonyl group attached to a dimethylphenyl ring, a dimethylpiperidinyl moiety, and a fluoroquinolinone core suggests that this compound could be of interest in medicinal chemistry, particularly in the development of new pharmaceuticals.
Synthesis Analysis
The synthesis of complex quinolinone derivatives can be achieved through multi-component reactions, as demonstrated in the synthesis of polyhydroquinoline derivatives using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst . Similarly, the synthesis of 3,4-dihydroquinolin-2(1H)-ones through a cascade halosulfonylation of 1,7-enynes indicates the potential for creating densely functionalized quinolinone structures . These methods highlight the possibility of synthesizing the compound through a multi-step process involving the formation of multiple bonds, including C-S, C-C, and C-halogen bonds, to build molecular complexity efficiently.
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is characterized by the presence of a quinoline core, which can be further modified with various substituents to enhance biological activity. The structure-activity relationships of analogs of difluorophenyl sulfonyl propanols suggest that modifications at specific positions on the molecule can significantly impact antifungal activity . This implies that the molecular structure of "3-((2,4-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one" could be fine-tuned to target specific biological functions.
Chemical Reactions Analysis
The chemical reactivity of sulfonyl-containing compounds is well-documented, with sulfonamides and carbamates being synthesized from fluoro-morpholinoaniline derivatives . These reactions typically involve the use of sulfonyl chlorides or chloroformates, suggesting that the sulfonyl group in the compound of interest could undergo similar reactions to yield a variety of derivatives with potential antimicrobial activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-sulfonyl isoquinoline derivatives have been studied, revealing insights into their molecular conformations and interactions . For instance, the orientation of sulfonyl oxygen atoms and the presence of intramolecular hydrogen bonds can influence the overall molecular geometry and, consequently, the compound's physical properties such as solubility and crystallinity. These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent.
特性
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-6-28-15-25(33(31,32)24-8-7-16(2)10-19(24)5)26(30)20-11-21(27)23(12-22(20)28)29-13-17(3)9-18(4)14-29/h7-8,10-12,15,17-18H,6,9,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNIYVRDVFUKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B2537965.png)
![2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537966.png)
![Ethyl thieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2537967.png)
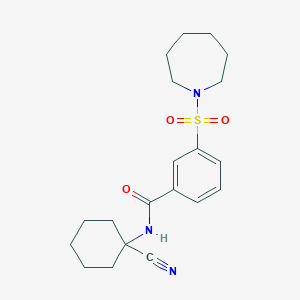
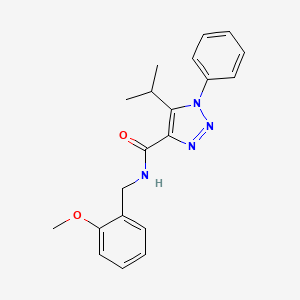
![1-[(4-Cyanophenyl)methyl]-3-methylurea](/img/structure/B2537971.png)
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2537973.png)
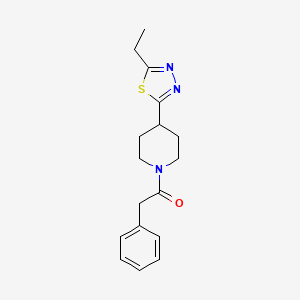
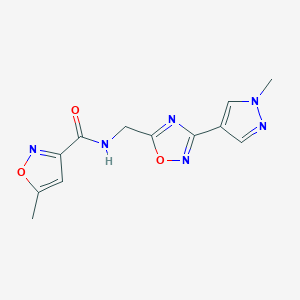


![1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537981.png)